molecular formula C18H22FN3O2 B2844394 1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361732-93-4

1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2844394
CAS No.: 2361732-93-4
M. Wt: 331.391
InChI Key: FDXBZFOSSSPUES-UHFFFAOYSA-N
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Description

The compound “1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterials, antifungals, antituberculars, analgesics, and anti-inflammatories . The importance of quinoxaline derivatives comes from their nitrogen contents (heterocyclic compounds) .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . These include the cyclocondensation of o-phenylenediamine with glyoxal, the use of different methods of catalyst systems and reaction conditions, the oxidation of aromatic diamines with many organic materials, and the condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a ring fused with quinoxalines . The specific structure of “this compound” is not available in the retrieved sources.


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions . The specific reactions of “this compound” are not available in the retrieved sources.

Properties

IUPAC Name

1-[4-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-3-17(23)21-8-6-13(7-9-21)18(24)22-11-10-20(2)16-12-14(19)4-5-15(16)22/h3-5,12-13H,1,6-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXBZFOSSSPUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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